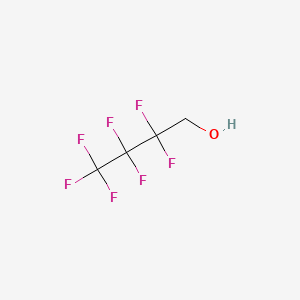

2,2,3,3,4,4,4-Heptafluoro-1-butanol

Beschreibung

Significance of Fluorinated Alcohols as a Class of Specialty Organic Compounds

The strategic incorporation of fluorine into organic molecules dramatically alters their physical and chemical properties. In the case of alcohols, this fluorination leads to compounds with enhanced thermal stability, lower surface tension, and unique solubility profiles. chemimpex.com Fluorinated alcohols are particularly noted for their strong hydrogen-bonding donor ability and low nucleophilicity, which allows them to act as effective promoters for various organic reactions, often in the absence of a catalyst. researchgate.net This catalytic and promoting ability has been harnessed in a multitude of synthetic transformations, including nucleophilic substitutions, annulations, and electrophilic reactions. researchgate.net

Furthermore, the distinct properties of fluorinated alcohols make them valuable in materials science and pharmaceuticals. chemimpex.comnih.gov Their ability to dissolve a wide range of organic compounds, coupled with their unique electronic characteristics, makes them suitable as specialty solvents. chemimpex.comacs.org The electron-withdrawing nature of the fluorine atoms significantly impacts the electron density on the oxygen atom of the alcohol, leading to poor nucleophilicity but excellent hydrogen bond donating capabilities. acs.org This combination of properties is highly sought after in facilitating challenging chemical transformations. rsc.org

Research Trajectory and Evolution of Studies on 2,2,3,3,4,4,4-Heptafluoro-1-butanol

The study of this compound has evolved in tandem with the broader interest in fluorinated compounds. Initial research likely focused on its fundamental synthesis and characterization. Over time, the focus has shifted towards exploring its specific applications, driven by its unique set of properties. Research has increasingly highlighted its role as a versatile building block in the synthesis of more complex fluorinated molecules, including polymers and specialty chemicals. chemimpex.comchemicalbook.com Its utility as a solvent in specialized chemical reactions and in the formulation of pharmaceuticals has also been a significant area of investigation. chemimpex.comchemimpex.com More recent studies have delved into its behavior in reactive distillation processes and its potential as a precursor for other valuable fluorinated compounds. mdpi.com

General Academic Context of Perfluorinated Alkyl Substances (PFAS) in Scientific Inquiry

This compound is a type of per- and polyfluoroalkyl substance (PFAS), a large and diverse group of synthetic chemicals characterized by the strong carbon-fluorine bond. nih.govresearchgate.net Scientific inquiry into PFAS has been extensive, largely driven by their widespread use and persistence in the environment. mdpi.commdpi.comnih.gov Research has focused on their detection in various environmental matrices, their potential sources and distribution, and their toxicological profiles. mdpi.commdpi.com While many studies have centered on long-chain PFAS like PFOA and PFOS due to their bioaccumulation and potential health effects, there is a growing body of research on shorter-chain and fluorotelomer-based PFAS as alternatives. mdpi.comnih.gov The scientific community continues to investigate the fate, transport, and potential impacts of the vast number of PFAS compounds to better understand their role in the environment and to develop strategies for their management. nih.govmdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFKAZDSQLPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2OH, C4H3F7O | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059914 | |

| Record name | 3:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

33.1 [mmHg] | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

375-01-9 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Perfluoropropyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PERFLUOROPROPYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7VC6NQE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Involving 2,2,3,3,4,4,4 Heptafluoro 1 Butanol

Modern Synthetic Routes Towards 2,2,3,3,4,4,4-Heptafluoro-1-butanol

The synthesis of this compound can be achieved through several established and evolving chemical pathways.

Established methods for the preparation of this compound often rely on the reduction of oxidized precursors such as heptafluorobutyric acid or its derivatives. The reduction of compounds like heptafluorobutyraldehyde (B1329308) hydrate (B1144303), methyl heptafluorobutyrate, or ethyl heptafluorobutyrate serves as a common laboratory and industrial-scale strategy. chemicalbook.com These reactions typically involve standard reducing agents capable of converting aldehydes or esters to primary alcohols.

Key precursors for these established routes include:

Heptafluorobutyric acid chemicalbook.com

Heptafluorobutyryl chloride chemicalbook.com

Methyl heptafluorobutyrate chemicalbook.com

Ethyl heptafluorobutyrate chemicalbook.com

Heptafluorobutyraldehyde hydrate chemicalbook.com

The exploration of alternative synthetic strategies includes the telomerization of fluorinated alkenes. For instance, the radical-initiated telomerization of tetrafluoroethylene (B6358150) (TFE) or chlorotrifluoroethylene (B8367) (CTFE) with methanol (B129727) is a fundamental process for producing low-molecular-weight fluorinated alcohols. rsc.org This process involves the addition of a hydroxymethyl radical (•CH₂OH), generated from methanol, across the double bond of the fluoroalkene, followed by chain transfer. While this method can produce a range of telomers, optimization of reaction conditions, including the choice of radical initiator and reactant ratios, can improve selectivity towards specific alcohol products like heptafluoro-1-butanol. rsc.org

This compound as a Reactant in Organic Synthesis

The hydroxyl group of this compound provides a reactive site for numerous organic transformations, enabling the synthesis of a wide array of fluorinated derivatives. cymitquimica.com

This compound is readily esterified to produce various heptafluorobutyl esters, which have applications ranging from pharmaceutical formulations to materials science. mdpi.com These synthesis methods involve reacting the alcohol with a variety of acylating agents. mdpi.comluxembourg-bio.com

Table 1: General Esterification Strategies for this compound

| Acylating Agent | General Reaction |

| Carboxylic Acids | R-COOH + CF₃(CF₂)₂CH₂OH ⇌ R-COOCH₂(CF₂)₂CF₃ + H₂O |

| Acid Anhydrides | (R-CO)₂O + CF₃(CF₂)₂CH₂OH → R-COOCH₂(CF₂)₂CF₃ + R-COOH |

| Acid Halides (e.g., Chlorides) | R-COCl + CF₃(CF₂)₂CH₂OH → R-COOCH₂(CF₂)₂CF₃ + HCl |

Well-documented methods include reactions with anhydrides like isobutyric and methacrylic anhydride (B1165640), and with acid halides such as 2-propenoyl chloride. mdpi.com The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is also a common approach. mdpi.comyoutube.comkhanacademy.org

Transesterification offers an alternative route to heptafluorobutyl esters. A detailed investigation into the reactive distillation process involving the transesterification of isopropyl acetate (B1210297) with this compound under acidic conditions (H₂SO₄ catalyst) has been conducted to produce 2,2,3,3,4,4,4-heptafluorobutyl acetate. mdpi.comresearchgate.net

This study utilized NMR spectroscopy and GC-MS to identify not only the target product and its primary by-product but also a range of side-products formed under the reaction conditions (95 to 105 °C). mdpi.comresearchgate.net The analysis confirmed the formation of the target ester and isopropanol, alongside several other compounds resulting from secondary reactions. mdpi.comresearchgate.net Notably, the study confirmed that bis(1H,1H-heptafluorobutyl) ether was not identified in the system. mdpi.comresearchgate.net

Table 2: Products Identified in the Transesterification of this compound with Isopropyl Acetate

| Compound Role | Compound Name |

| Target Product | 2,2,3,3,4,4,4-Heptafluorobutyl acetate |

| Primary By-product | Isopropanol |

| Identified Side-product | Di-isopropyl ether |

| Identified Side-product | Acetic acid |

| Identified Side-product | Water |

| Identified Side-product | 2,2,3,3,4,4,4-Heptafluorobutyl isopropyl ether |

Source: Data derived from a study on the reactive distillation process under acidic conditions. mdpi.comresearchgate.net

The synthesis of fluorinated ethers from this compound is another important chemical transformation. These ethers can be prepared through several synthetic routes, including nucleophilic substitution and addition reactions. mdpi.comfluorine1.ru

One example is the formation of 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether, which was identified as a side-product during the transesterification of isopropyl acetate. mdpi.comresearchgate.net Other general methods for preparing fluorinated ethers are also applicable. The Williamson ether synthesis, which involves the reaction of an alkali metal alcoholate of the fluorinated alcohol with an alkyl halide, is a classic approach. fluorine1.rufluorine1.ru Additionally, the reaction of the alcohol with alkenes, such as hexafluoropropylene or 3-halogen-1-propene, can yield highly fluorinated ethers. mdpi.com

Table 3: Common Synthetic Pathways to Fluorinated Ethers from this compound

| Reaction Type | Reactants | Product Type |

| Williamson Ether Synthesis | CF₃(CF₂)₂CH₂O⁻Na⁺ + R-X | CF₃(CF₂)₂CH₂-O-R |

| Addition to Fluoroalkenes | CF₃(CF₂)₂CH₂OH + CF₃CF=CF₂ | Highly Fluorinated Ether |

| Reaction with Allyl Halides | CF₃(CF₂)₂CH₂OH + CH₂=CHCH₂-X | Allyl Heptafluorobutyl Ether |

Source: General methods for fluorinated ether synthesis. mdpi.comfluorine1.ru

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound (HFBol) is significantly influenced by the strong electron-withdrawing effect of the heptafluoropropyl group. This structural feature imparts unique chemical properties that have been the subject of mechanistic studies, particularly in esterification reactions. These investigations provide insight into the thermodynamic and kinetic parameters governing its transformations.

Electronic and Steric Effects

Esterification and Transesterification Mechanisms

A key area of investigation has been the acid-catalyzed esterification of HFBol. A detailed study on the reaction with acetic acid (AAc) to form 2,2,3,3,4,4,4-heptafluorobutyl acetate (HFBAc) has provided significant mechanistic data. nih.govnih.gov The reaction is an equilibrium process, and its parameters are sensitive to the initial conditions.

The chemical equilibrium of the esterification reaction between HFBol and acetic acid has been shown to be dependent on the initial molar ratio of the reactants, the concentration of the acid catalyst (sulfuric acid), and the temperature. nih.govnih.gov The presence of HFBol and its ester, HFBAc, can lead to phase separation in the reaction mixture due to their limited miscibility with water, a byproduct of the reaction. nih.gov

The equilibrium constant (Keq) for this reaction is notably affected by these parameters. For instance, at a constant catalyst concentration, the Keq values change with varying initial molar ratios of the reactants. nih.gov

Table 1: Effect of Initial Reagent Molar Ratio and Temperature on the Equilibrium Constant (Keq) for the Esterification of HFBol with Acetic Acid Catalyst: H₂SO₄ at 0.01 mole fraction

| Initial Molar Ratio (AAc/HFBol) | Temperature (°C) | Equilibrium Constant (Keq) |

| 9/1 | 75 | 0.204 |

| 9/1 | 85 | 0.211 |

| 9/1 | 95 | 0.217 |

| 65/35 | 75 | 0.177 |

| 65/35 | 85 | 0.184 |

| 65/35 | 95 | 0.190 |

This table was generated based on data from a study on the chemical equilibrium and kinetics of the esterification reaction of 2,2,3,3,4,4,4-heptafluorobutan-1-ol and acetic acid. nih.gov

From the temperature dependence of the equilibrium constant, thermodynamic parameters for the esterification of HFBol with acetic acid have been calculated using the Van't Hoff equation. nih.govnih.gov The reaction is characterized by a negative heat effect, indicating it is exothermic. nih.gov

Table 2: Standard Enthalpy and Entropy for the Esterification of HFBol with Acetic Acid

| Initial Molar Ratio (AAc/HFBol) | Standard Enthalpy (ΔrH°) (kJ/mol) | Standard Entropy (ΔrS°) (J/(mol·K)) |

| 9/1 | -3.1 ± 0.4 | -2.1 ± 1.2 |

| 65/35 | -3.3 ± 0.3 | -4.4 ± 0.8 |

This table was generated based on data from a study on the chemical equilibrium and kinetics of the esterification reaction of 2,2,3,3,4,4,4-heptafluorobutan-1-ol and acetic acid. nih.gov

Kinetic investigations within the homogeneous region of the reaction mixture revealed that the rate constant and the half-reaction time are independent of the initial molar ratio of reactants. nih.gov The parameters for the Arrhenius equation were also determined from the experimental data, providing a quantitative measure of the temperature's effect on the reaction rate. nih.gov

Side-Product Formation in Transesterification

Mechanistic insights can also be gleaned from analyzing side products. In the transesterification reaction between HFBol and isopropyl acetate under acidic conditions, the formation of various by-products was identified through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net The identification of these compounds helps to map the potential reaction pathways and competing equilibria that occur alongside the main transesterification reaction. mdpi.com The presence of the 2,2,3,3,4,4,4-heptafluorobutyl fragment in mass spectrometry is confirmed by characteristic fragment ions at m/z 69, 119, 169, and 183. mdpi.com

Other investigated reactions include the formation of ethers through the reaction of HFBol with compounds like hexafluoropropylene and 3-halogen-1-propene, which proceed with high conversion, further highlighting the reactivity of the hydroxyl group despite the fluorinated chain. mdpi.com

Role of 2,2,3,3,4,4,4 Heptafluoro 1 Butanol As a Reaction Medium and Solvent

Unique Solvation Properties and Their Impact on Reaction Kinetics and Selectivity

The solvation characteristics of fluorinated alcohols are markedly different from their non-fluorinated counterparts. researchgate.net These properties, including a high hydrogen bond donor ability, significant ionizing power, and low nucleophilicity, allow them to stabilize reactive intermediates and influence reaction pathways without the need for additional reagents or catalysts. researchgate.netresearchgate.net

Fluorinated alcohols are exceptionally strong hydrogen bond donors. researchgate.netresearchgate.net The electron-withdrawing nature of the seven fluorine atoms in 2,2,3,3,4,4,4-heptafluoro-1-butanol makes the hydroxyl proton more acidic, thereby enhancing its ability to donate a hydrogen bond. nih.gov This strong hydrogen-bonding capacity allows HFB to form organized solvent networks and interact strongly with solutes, particularly those with hydrogen bond accepting sites. researchgate.netnih.gov This interaction can activate substrates, making them more susceptible to subsequent chemical transformation. In many reactions promoted by fluorinated alcohols, this hydrogen-bonding effect is the primary driving force. researchgate.net

Fluorinated alcohols possess high ionizing power, a property that enables them to stabilize charged intermediates formed during a reaction. researchgate.netresearchgate.net Solvents with high ionizing power are effective at solvating ions and promoting reactions that proceed through ionic or highly polar transition states. acs.org The ability of HFB to stabilize cationic intermediates, for instance, can accelerate reaction rates for transformations that might otherwise be slow or require harsh conditions. researchgate.netacs.org This stabilization is crucial in facilitating reactions without the solvent itself being consumed. researchgate.net

A defining characteristic of this compound and other fluorinated alcohols is their low nucleophilicity. researchgate.netresearchgate.net The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the hydroxyl oxygen, making it a poor nucleophile. masterorganicchemistry.comlibretexts.org This property is highly advantageous, as it allows HFB to function as a non-participatory solvent or promoter. nih.gov It can activate electrophiles through hydrogen bonding without competing with the intended nucleophile, thus preventing the formation of unwanted side products and ensuring that the reaction proceeds along the desired pathway. researchgate.netresearchgate.net

Promotion of Specific Organic Transformations

The unique combination of properties possessed by this compound makes it an effective medium for promoting specific classes of organic reactions, including oxidations and ring-openings. researchgate.net

Fluorinated alcohols are often used as solvents in oxidation reactions because they are difficult to oxidize themselves and can enhance the reactivity of oxidizing agents. researchgate.net The oxidation of alcohols, for example, is a fundamental transformation in organic chemistry, typically yielding aldehydes or carboxylic acids. researchgate.net While general alcohol oxidation can be achieved with various reagents, the use of a stable and non-reactive solvent like HFB can be beneficial. researchgate.net Its ability to solvate reactants and intermediates can facilitate the transformation without the solvent interfering in the reaction. researchgate.net

The ring-opening of epoxides is a valuable chemical transformation that is often promoted by fluorinated alcohols. researchgate.netarkat-usa.org Epoxides are generally stable and their reaction with weak nucleophiles often requires the use of a Lewis acid catalyst to activate the epoxide ring. arkat-usa.org Fluorinated alcohols like HFB can serve as powerful promoters for these reactions by activating the epoxide through strong hydrogen bonding to the epoxide's oxygen atom. researchgate.netresearchgate.net This interaction increases the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. researchgate.net The low nucleophilicity of HFB is critical here, as it activates the epoxide without opening the ring itself, allowing weaker, more selective nucleophiles to react. researchgate.netlibretexts.org This approach avoids the need for strong acid catalysts and enables ring-opening reactions under milder, neutral conditions. researchgate.netarkat-usa.org

Influence on Cycloaddition Chemistry

Fluorinated alcohols, including this compound, have demonstrated a significant influence on the outcome of cycloaddition reactions, particularly the Diels-Alder and 1,3-dipolar cycloadditions. Their ability to stabilize transition states through hydrogen bonding and their unique solvent properties can lead to enhanced reaction rates and selectivities.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be influenced by the solvent environment. While specific data on Diels-Alder reactions in this compound is not extensively documented in readily available literature, the behavior of similar fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) provides valuable insights. These solvents are known to promote Diels-Alder reactions, often leading to higher yields and altered stereoselectivity compared to conventional organic solvents. For instance, the reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) is a classic example where the endo/exo selectivity is sensitive to the reaction medium. nih.govrsc.orgchempedia.info Theoretical studies on such reactions have highlighted the role of Lewis acid catalysts in enhancing the endo selectivity through asynchronous transition states. nih.gov

In the realm of 1,3-dipolar cycloadditions, particularly the Huisgen cycloaddition between azides and alkynes to form triazoles, fluorinated solvents can play a crucial role. dntb.gov.uanih.govorganic-chemistry.orgwikipedia.orgyoutube.com These reactions are fundamental in click chemistry, a concept that emphasizes modular, high-yielding, and stereospecific transformations. The unique electronic properties of fluorinated alcohols can influence the frontier molecular orbitals of the reactants, thereby affecting the regioselectivity and rate of the cycloaddition. While comprehensive studies detailing the use of this compound as the solvent for these reactions are emerging, the known effects of similar fluorinated alcohols suggest its potential to be a highly effective medium.

Promotion of Direct Allylic Substitution Reactions

Direct allylic substitution reactions, where a leaving group on an allylic substrate is directly replaced by a nucleophile, represent an atom-economical and efficient method for C-C and C-X (X = N, O, S) bond formation. The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), as reaction media has been shown to promote these transformations, even in the absence of a metal catalyst. researchgate.net

Research has demonstrated that these highly polar, non-coordinating solvents can facilitate the ionization of allylic alcohols to form stabilized carbocationic intermediates, which are then attacked by a variety of nucleophiles. This approach has been successfully applied to a broad range of nitrogen, carbon, and silylated nucleophiles. researchgate.net

The table below summarizes the direct allylic substitution of various allylic alcohols with different nucleophiles in fluorinated alcohols, showcasing the versatility of this methodology.

| Allylic Alcohol | Nucleophile | Fluorinated Alcohol | Product | Yield (%) | Reference |

| cinnamyl alcohol | p-toluenesulfonamide | HFIP | N-cinnamyl-p-toluenesulfonamide | 95 | researchgate.net |

| cinnamyl alcohol | Boc-NH2 | HFIP | tert-butyl cinnamylcarbamate | 85 | researchgate.net |

| cinnamyl alcohol | Indole | HFIP | 3-cinnamylindole | 90 | researchgate.net |

| 1-phenylethanol | Allyltrimethylsilane | HFIP | (1-allyl-ethyl)benzene | 88 | researchgate.net |

While the data presented primarily features HFIP, the similar properties of this compound suggest its potential as an effective medium for these transformations as well. The ability of these solvents to promote the formation of carbocationic intermediates is key to their success in these metal-free allylic substitution reactions.

Utilization in Biphasic Solvent Systems

The principle of fluorous biphasic catalysis relies on the design of a catalyst with a "fluorous pony-tail," a perfluoroalkyl chain that renders the catalyst preferentially soluble in the fluorous phase. The reactants and products, being more soluble in the organic or aqueous phase, can be easily separated from the catalyst-containing fluorous phase at the end of the reaction, often by simple decantation. The fluorous phase with the catalyst can then be reused. tcichemicals.comresearchgate.net

A key parameter in designing efficient fluorous biphasic systems is the partition coefficient of the catalyst and the reactants/products between the two phases. A high partition coefficient for the catalyst in the fluorous phase and low partition coefficients for the reactants and products are desired for efficient separation and minimal catalyst leaching.

While specific data for biphasic systems employing this compound are not extensively detailed in the provided search results, the general principles of fluorous chemistry are well-established. For example, in the rhodium-catalyzed hydroformylation of olefins, a fluorous-soluble phosphine (B1218219) ligand can be used to anchor the rhodium catalyst to the fluorous phase. mpg.denih.govnih.gov

The following table illustrates the concept of catalyst partitioning in a generic fluorous biphasic system.

| Catalyst/Compound | Organic Phase | Fluorous Phase | Partition Coefficient (Fluorous/Organic) |

| Fluorous Catalyst | Low Concentration | High Concentration | High |

| Reactant A | High Concentration | Low Concentration | Low |

| Product B | High Concentration | Low Concentration | Low |

The development of novel fluorous ligands and the investigation of various fluorous solvents, including this compound, continue to expand the scope and applicability of this powerful catalytic methodology.

Analytical Chemistry Methodologies Employing 2,2,3,3,4,4,4 Heptafluoro 1 Butanol

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a technique used in analytical chemistry to convert a compound into a product of similar structure, called a derivative, to make it more suitable for analysis. 2,2,3,3,4,4,4-Heptafluoro-1-butanol is frequently employed as a derivatizing agent to improve the volatility and thermal stability of polar analytes, making them amenable to gas chromatography.

Applications in Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

In gas chromatography-mass spectrometry (GC-MS), the use of this compound for derivatization is a well-established technique. The process typically involves the esterification of acidic functional groups and acylation of amino and hydroxyl groups. This conversion into fluorinated derivatives significantly enhances their volatility and thermal stability, which is crucial for successful GC analysis. researchgate.net The resulting derivatives are less polar and exhibit improved chromatographic behavior, leading to better separation and detection. sigmaaldrich.com

The heptafluorobutyl derivatives are particularly advantageous for mass spectrometry detection due to the characteristic isotopic patterns and fragmentation of the fluorine atoms, which aids in their identification and quantification.

Development and Optimization of Derivatization Protocols

The efficiency of derivatization reactions is influenced by several factors, including the choice of reagents, reaction time, and temperature. conicet.gov.arresearchgate.net Optimization of these parameters is essential to ensure complete derivatization and achieve maximum sensitivity in the analysis. conicet.gov.arresearchgate.net

For instance, in the derivatization of glyphosate (B1671968), a common protocol involves the use of this compound (HFB) in combination with trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netresearchgate.net The optimization of this reaction may involve studying the effects of reagent concentration, reaction temperature, and time to ensure the complete conversion of glyphosate to its volatile derivative. conicet.gov.ar Similarly, for the analysis of pentacyclic triterpenes, the derivatization step using silylating agents is optimized by considering reactant concentrations, temperature, and reaction duration. researchgate.net Automated derivatization methods are also being developed to improve reproducibility and reduce variability compared to manual procedures. nih.gov

Derivatization of Specific Analyte Classes

The versatility of this compound as a derivatizing agent is evident in its application to a wide range of analyte classes.

Amino Acids: Amino acids are polar and non-volatile, necessitating derivatization for GC analysis. sigmaaldrich.com Heptafluorobutyl chloroformate (HFBCF) is a reagent used for the in-situ derivatization of amino acids. researchgate.net This process allows for both chiral and non-chiral GC/MS analysis. researchgate.net The derivatization of amino acids can also be achieved using other reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). researchgate.net

Glyphosate: The herbicide glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), are challenging to analyze by GC due to their low volatility. Derivatization with this compound and trifluoroacetic anhydride (TFAA) is a widely used method to make them suitable for GC-MS analysis. researchgate.netresearchgate.net This two-step process involves esterification of the phosphonic and carboxylic acid groups followed by acylation of the amino group. researchgate.net

Gamma-Hydroxybutyric Acid (GHB): GHB is a short-chain fatty acid that is often analyzed in forensic toxicology. To prevent its thermal degradation to gamma-butyrolactone (B3396035) (GBL) in the hot GC inlet, GHB is derivatized. dc.gov A common method involves derivatization with a mixture of trifluoroacetic acid anhydride and heptafluorobutanol. researchgate.net This creates a more stable derivative suitable for GC-MS analysis. researchgate.net

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful tools for characterizing this compound and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., 1H, 19F, 13C)

NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field.

¹H NMR: The ¹H NMR spectrum of this compound shows distinct signals for the different protons in the molecule. chemicalbook.comchemicalbook.comchemicalbook.com The protons on the carbon adjacent to the oxygen atom (CH₂OH) will have a specific chemical shift, which is influenced by the highly electronegative fluorine atoms on the neighboring carbons. chemicalbook.comdocbrown.info

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique that provides sharp signals over a wide chemical shift range, making it ideal for analyzing fluorinated compounds. huji.ac.il The ¹⁹F NMR spectrum of this compound will show different signals for the CF₂, CF₂, and CF₃ groups due to their different chemical environments.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different carbon environments in a molecule. oregonstate.edudocbrown.info For this compound, separate signals are expected for each of the four carbon atoms, with their chemical shifts being significantly influenced by the attached fluorine atoms. docbrown.inforesearchgate.net

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Varies depending on specific proton environment |

| ¹⁹F | Distinct shifts for CF₂, CF₃ groups |

| ¹³C | Individual shifts for each of the four carbons |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Structural Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization mass spectrum of this compound provides a unique fragmentation pattern that can be used for its identification. nist.gov The molecular ion peak and the characteristic fragment ions resulting from the loss of fluorine atoms or other functional groups are key features in the mass spectrum. uni.lu This technique is also crucial for quantifying the compound and its derivatives in complex mixtures, often achieving very low detection limits.

Vibrational Spectroscopy for Molecular Conformation and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for elucidating the molecular structure, conformational isomers, and intermolecular interactions of this compound (HFB). The highly polar nature of the C-F and O-H bonds in HFB gives rise to distinct vibrational modes that are sensitive to the molecule's local environment and spatial arrangement.

Molecular Conformation:

In the case of HFB, the bulky and highly electronegative heptafluoropropyl group is expected to significantly influence the conformational preferences compared to its non-fluorinated counterpart. Theoretical modeling, often employing Density Functional Theory (DFT), is a crucial tool for predicting the geometries and relative energies of different HFB conformers. These calculations, in conjunction with experimental vibrational spectra, can help to identify the most stable conformers present in a given state (gas, liquid, or solution).

Intermolecular Interactions and Hydrogen Bonding:

A key area of investigation for HFB using vibrational spectroscopy is the study of its hydrogen bonding behavior. The hydroxyl group (-OH) of HFB can act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors. Fourier Transform Infrared (FTIR) spectroscopy has been effectively utilized to probe the extent of intermolecular hydrogen bonding of HFB in various environments, including supercritical fluids like carbon dioxide. uni.lu

The O-H stretching vibration, typically observed in the 3200-3600 cm⁻¹ region of the IR spectrum, is particularly sensitive to hydrogen bonding. In a non-polar solvent or in the gas phase where HFB exists predominantly as a monomer, a sharp absorption band corresponding to the "free" O-H stretch is observed. In the liquid state or in solutions where self-association occurs through hydrogen bonding, this band broadens and shifts to lower wavenumbers (a red shift). The magnitude of this shift is indicative of the strength of the hydrogen bond.

Studies on related fluorinated alcohols have shown that the presence of fluorine atoms can influence the acidity of the hydroxyl proton and, consequently, the hydrogen bonding strength. nist.gov The electron-withdrawing nature of the fluorine atoms in HFB increases the acidity of the -OH group, making it a stronger hydrogen bond donor compared to non-fluorinated alcohols.

Vibrational Spectra and Band Assignments:

The vibrational spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups within the molecule. The assignment of these bands to specific vibrational modes is typically achieved through a combination of experimental data (FTIR and Raman spectra) and theoretical calculations (e.g., DFT). While a definitive, published, and experimentally verified vibrational assignment for all modes of HFB is not widely available, a representative table of expected vibrational frequencies can be compiled based on the known spectra of HFB and data from similar fluorinated compounds.

The National Institute of Standards and Technology (NIST) provides a reference infrared spectrum for this compound, which displays the key absorption features. iosrjournals.org The most prominent bands are associated with the O-H, C-H, and C-F stretching vibrations.

Below is an interactive data table summarizing the principal vibrational modes and their approximate frequency ranges for this compound.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3600 - 3200 | Broad band, sensitive to hydrogen bonding. Higher frequency for free OH, lower for bonded OH. |

| C-H Stretch | 3000 - 2850 | Stretching vibrations of the CH₂ group. |

| C-F Stretch | 1350 - 1100 | Strong, complex bands due to the multiple C-F bonds in the heptafluoropropyl group. |

| C-O Stretch | 1100 - 1000 | Stretching vibration of the carbon-oxygen single bond. |

| CH₂ Bending | 1470 - 1430 | Scissoring and wagging motions of the methylene (B1212753) group. |

| O-H Bending | 1420 - 1330 | In-plane bending of the hydroxyl group. |

| C-C Stretch | 1200 - 800 | Skeletal vibrations of the carbon backbone. |

This table is representative and compiled from general spectroscopic principles and data for similar compounds. Precise assignments require detailed experimental and theoretical analysis.

The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex series of bands arising from bending and skeletal vibrations. This region is unique to the molecule and can be used for its unambiguous identification. The analysis of the vibrational spectra of HFB, supported by computational chemistry, provides a detailed picture of its molecular structure and its interactions in different chemical environments.

Environmental Science and Degradation Pathways of Fluorinated Alcohols

Role of Fluorotelomer Alcohols as Precursors to Per- and Polyfluoroalkyl Acids (PFAAs)

Fluorotelomer alcohols are recognized as probable precursor compounds that, through various transformation reactions in the environment, lead to the formation of potentially toxic and bioaccumulative perfluorinated carboxylic acids (PFCAs). nih.govutoronto.ca These alcohols are used in the manufacturing of a wide array of consumer and industrial products, and their release into the environment can occur during production, use, or disposal. acs.orgtaylorandfrancis.com Studies have shown that FTOHs can be found in various environmental matrices, including the atmosphere, water, and soil, as well as in biota. alsglobal.comacs.org

Mechanisms of Transformation to Perfluorinated Carboxylic Acids (PFCAs)

The transformation of FTOHs to PFCAs is a multi-step process. In biological systems, the initial step often involves the oxidation of the FTOH to a corresponding aldehyde, which is then further oxidized to a fluorotelomer carboxylic acid (FTCA). nih.govutoronto.caresearchgate.net These FTCAs can then undergo further degradation through processes like β-oxidation, leading to the formation of shorter-chain PFCAs. nih.govutoronto.ca For instance, the aerobic biodegradation of 8:2 FTOH has been shown to produce metabolites such as telomer acids and ultimately perfluorooctanoic acid (PFOA). nih.govutoronto.ca The unsaturated telomer acid is often a predominant intermediate metabolite in this process. nih.govutoronto.ca

The transformation can also occur abiotically. For example, heterogeneous photooxidation of FTOHs on mineral surfaces containing metals like titanium and iron can lead to the formation of PFCAs. acs.org This process involves the formation of saturated and unsaturated fluorotelomer carboxylic acid intermediates. acs.org

Biotic Transformation and Biodegradation Studies

The biodegradation of fluorotelomer alcohols has been observed in various environmental settings, including wastewater treatment plants, soil, and aquatic systems. nih.govpurdue.edu Microorganisms play a crucial role in the transformation of these compounds.

Aerobic and Anaerobic Degradation Pathways

Aerobic Degradation: Under aerobic conditions, the biodegradation of FTOHs is a well-documented process. researchgate.net Studies using mixed microbial cultures and activated sludge have demonstrated the transformation of FTOHs into a series of metabolites, ultimately leading to the formation of PFCAs. utoronto.canih.gov The initial half-life of 8:2 FTOH in a mixed microbial system was found to be approximately 0.2 days per milligram of initial biomass protein. nih.govutoronto.ca The degradation proceeds through the oxidation of the alcohol to an aldehyde and then to a carboxylic acid. nih.govutoronto.ca Subsequent β-oxidation of the resulting FTCA can lead to the formation of shorter-chain PFCAs. utoronto.ca

Anaerobic Degradation: Anaerobic biodegradation of FTOHs has also been investigated, particularly in anaerobic activated sludge. nih.gov Studies have shown that under anaerobic conditions, 8:2 FTOH can be biodegraded into various poly- and perfluorinated metabolites. nih.gov The proposed pathway involves the initial oxidation of 8:2 FTOH to 2-perfluorooctyl acetaldehyde (B116499) (8:2 FTAL) and then to 2-perfluorooctyl ethanoic acid (8:2 FTCA) and 2H-perfluoro-2-decenoic acid (8:2 FTUA). nih.gov These intermediates can be further transformed into other metabolites, including shorter-chain PFCAs like perfluoropentanoic acid (PFPeA) and perfluorobutyric acid (PFBA), which were first reported in the anaerobic biodegradation of 8:2 FTOH. nih.gov

Identification of Biodegradation Metabolites

A variety of metabolites have been identified during the biodegradation of FTOHs. In aerobic studies of 8:2 FTOH, identified metabolites include the 8:2 fluorotelomer aldehyde (8:2 FTAL), 8:2 fluorotelomer carboxylic acid (8:2 FTCA), and the 8:2 unsaturated fluorotelomer carboxylic acid (8:2 FTUCA). utoronto.ca Ultimately, stable PFCAs such as PFOA are formed. nih.govutoronto.ca

In anaerobic degradation studies of 8:2 FTOH, a wider range of metabolites has been observed. These include 8:2 FTAL, 8:2 FTCA, 8:2 FTUA, 3-perfluoroheptyl propionic acid (7:3 acid), 3-perfluoroheptyl acrylic acid (7:3 Uacid), and 1-perfluoroheptyl ethanol (B145695) (7:2 sFTOH). nih.gov The end products of this anaerobic pathway also include PFOA and other shorter-chain perfluorocarboxylates. nih.gov

| Precursor Compound | Condition | Key Metabolites Identified | Terminal Products |

| 8:2 FTOH | Aerobic | 8:2 FTAL, 8:2 FTCA, 8:2 FTUCA | PFOA |

| 8:2 FTOH | Anaerobic | 8:2 FTAL, 8:2 FTCA, 8:2 FTUCA, 7:3 acid, 7:3 Uacid, 7:2 sFTOH | PFOA, PFPeA, PFBA |

Environmental Fate and Transport Modeling of Fluorinated Alcohols

Understanding the environmental fate and transport of fluorinated alcohols is crucial for assessing their environmental impact. Due to their volatility, FTOHs can undergo long-range atmospheric transport. alsglobal.comresearchgate.net Once in the atmosphere, they can be degraded to form PFCAs, which can then be deposited in various environments through wet and dry deposition. rsc.org

Modeling studies are essential tools for predicting the global distribution and environmental concentrations of these compounds. rsc.orgdiva-portal.org Chemical transport models like GEOS-Chem have been used to simulate the atmospheric formation and fate of PFCAs from FTOH precursors. rsc.org These models incorporate the most current understanding of the chemical degradation pathways, as well as the transport and deposition processes. rsc.org Such models have shown that the ratio of long-chain to short-chain PFCAs can increase with distance from source regions. rsc.org

The partitioning behavior of FTOHs between different environmental compartments (air, water, soil, sediment) is also a key factor in their environmental fate. purdue.eduny.gov Sorption to soil and sediment can influence their mobility and bioavailability for degradation. purdue.edu The dual hydrophobic and hydrophilic nature of these compounds affects their transport and retention in soils. nih.gov Fugacity-based multimedia environmental fate models are also used to understand the distribution of these chemicals across different environmental phases. diva-portal.org

Presence of Residual Fluorinated Alcohols in Commercial Materials and Environmental Implications

Research has revealed the presence of significant levels of unreacted or unbound fluorinated alcohols as residuals in a variety of commercially available fluorinated materials. acs.org These residual compounds, left over from the manufacturing process of fluorinated polymers and surfactants, are not chemically bound to the polymer matrix and can be released into the environment. acs.org This section details the findings on the presence of these residuals in commercial products and discusses the associated environmental consequences.

Detailed Research Findings on Residual Fluorinated Alcohols

Studies employing methods such as gas chromatography-mass spectrometry (GC-MS) have quantified the amount of residual fluorotelomer alcohols (FTOHs) in various commercial and industrial products. acs.orgnih.gov One study found that residual alcohols can constitute between 0.04% and 3.8% of the material's dry mass, indicating a potentially significant source of polyfluorinated compounds released into the environment. acs.org

The detection of FTOHs is not isolated to a single product type but spans a range of applications. For instance, various FTOHs have been identified in commercial carpet-care liquids, household carpet and fabric-care products, treated apparel, home textiles, floor waxes, and food-contact paper. nih.govresearchgate.net Specifically, 4:2 FTOH (2,2,3,3,4,4,4-heptafluoro-1-butanol) has been detected in fluorinated additives and products such as Masurf FS-115, Zonyl FSA, and Capstone FS-35. nih.gov Other commonly detected residuals include 6:2 FTOH, 8:2 FTOH, and 10:2 FTOH. nih.govnih.govresearchgate.net

The presence of these volatile and semi-volatile FTOHs in consumer goods is a direct pathway for their introduction into indoor environments. nih.govresearchgate.net Research has shown that FTOHs can be released from treated materials, a process known as off-gassing, especially under elevated temperatures. researchgate.net Furthermore, simple actions like washing and drying may not significantly reduce the concentration of these residual alcohols in consumer products. nih.govresearchgate.net

Data on Residual Fluorinated Alcohols in Commercial Products

The following table summarizes the findings from studies that have quantified the presence of residual fluorinated alcohols in various materials.

| Product Category | Specific FTOHs Detected | Concentration Range (µg/g) | Reference |

| Commercial Carpet-Care Liquids | 6:2 FTOH, 8:2 FTOH, 10:2 FTOH | ND - 331 | nih.govresearchgate.net |

| Household Carpet/Fabric-Care Liquids | 6:2 FTOH, 8:2 FTOH, 10:2 FTOH | ND - 331 | nih.govresearchgate.net |

| Treated Apparel & Home Textiles | 6:2 FTOH, 8:2 FTOH, 10:2 FTOH | ND - 92 | nih.govresearchgate.net |

| Floor Waxes | 6:2 FTOH, 8:2 FTOH, 10:2 FTOH | ND - 331 | nih.govresearchgate.net |

| Food-Contact Paper | 6:2 FTOH, 8:2 FTOH, 10:2 FTOH | ND - 92 | nih.govresearchgate.net |

| Fluoro Additives (e.g., Zonyl FSA) | 4:2 FTOH, 6:2 FTOH, 8:2 FTOH, 10:2 FTOH | - | nih.gov |

| ND: Not-Detectable |

| Fluorinated Material | Total Mass of Fluoro Alcohols (% per dry mass) |

| Zonyl FSE | 0.04 - 3.8 |

| Zonyl FSO 100 | 0.04 - 3.8 |

| Teflon Advance | 0.04 - 3.8 |

| Data from a study analyzing various fluorinated polymers and surfactants. The variation is attributed to the nonhomogeneous consistency of the materials tested. acs.org |

Environmental Implications

The presence of residual fluorinated alcohols like this compound in commercial products has significant environmental implications. These compounds are considered precursors to persistent perfluorocarboxylic acids (PFCAs), which are known for their environmental persistence and potential for bioaccumulation. nih.gov

Per- and polyfluoroalkyl substances (PFAS), the broad class of chemicals to which fluorinated alcohols belong, are recognized as an emerging class of pollutants. nih.gov Their carbon-fluorine bond is exceptionally strong, leading to slow or negligible environmental degradation. nih.gov Consequently, their release from consumer and industrial products contributes to a persistent global buildup and increasing human and environmental exposure. nih.govnih.gov

Once released into the environment, FTOHs can undergo atmospheric transport and transformation, leading to the formation of more stable and widely distributed PFCAs. nih.gov The off-gassing of FTOHs from consumer products directly contributes to indoor air contamination, which is a significant route of human exposure. nih.govresearchgate.net Over time, these chemicals can leach into soil and water systems, contaminating drinking water and food sources. nih.gov The widespread detection of various PFAS in environmental matrices and human blood serum underscores the long-term consequences of their use and the release of residuals from commercial materials. acs.orgnih.gov

Advanced Computational and Theoretical Investigations of 2,2,3,3,4,4,4 Heptafluoro 1 Butanol

Molecular Dynamics Simulations for Liquid Structure and Interactions

Molecular dynamics (MD) simulations provide powerful insights into the microscopic behavior of 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB), revealing details about its liquid structure, intermolecular forces, and dynamic properties that are not directly accessible through experimental means alone. These computational methods model the movement of atoms and molecules over time, governed by a force field that describes their interactions.

Atomistic MD simulations have been particularly useful in understanding the behavior of fluorinated alcohols. core.ac.ukacs.org These studies often employ force fields like the Transferable Potentials for Phase Equilibria (TraPPE) or make modifications to existing force fields such as OPLS-AA to accurately capture the unique interactions involving fluorinated chains. ulisboa.pt Due to the high hydrophobicity and lipophobicity of their fluorinated chains, these molecules exhibit complex self-assembly and interfacial behavior. ulisboa.pt

Solvation Behavior in Binary Mixtures

MD simulations are instrumental in elucidating the solvation behavior of HFB in binary mixtures. When mixed with non-fluorinated alcohols like n-butanol, HFB's distinct fluorinated and hydrogenated moieties lead to nano-segregation within the liquid. The simulations show a delicate balance between hydrogen bonding, which is typical for alcohols, and the tendency of fluorinated and hydrogenated chains to separate from each other.

In mixtures of HFB and n-butanol, for instance, MD simulations have been used to analyze the structure and stabilization energies of different molecular aggregates. hw.ac.uk These simulations reveal that the presence of HFB can disrupt the typical hydrogen-bonded networks of hydrogenated alcohols. The fluorinated nature of HFB, with its highly electronegative fluorine atoms, influences the local environment and can lead to the formation of specific cross-molecular configurations and clusters. aps.org The simulations can quantify the extent of clustering and the dynamics of the hydrogen bond network, showing that the addition of alcohols can weaken the existing hydrogen bond network in a solvent. aps.org

High-Pressure Effects on Molecular Structure and Dynamics

Atomistic molecular dynamics simulations have been performed to investigate the effect of high pressure on the liquid structure and organization of perfluorinated alcohols, including compounds structurally similar to HFB. core.ac.ukacs.org These studies measure properties like liquid density as a function of pressure (from 0.1 to 70 MPa) and temperature. core.ac.ukacs.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for a fundamental understanding of the electronic properties and chemical reactivity of this compound. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like HFB. researchgate.netresearchgate.net DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For fluorinated compounds, DFT methods like M06-2X combined with basis sets such as 6-311+G(d,p) have proven effective for calculating properties like enthalpy of formation. researchgate.netscirp.org

These calculations can elucidate the distribution of electron density within the HFB molecule, highlighting the high electronegativity of the fluorine atoms and their influence on the molecule's polarity and reactivity. nih.gov DFT is used to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactions and electronic transitions. researchgate.net Furthermore, DFT can model intermolecular interactions, helping to explain the formation of dimers and larger clusters observed in the liquid phase and in binary mixtures. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for HFB Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 201.01450 | 130.8 |

| [M+Na]⁺ | 222.99644 | 139.9 |

| [M-H]⁻ | 198.99994 | 121.5 |

| [M+NH₄]⁺ | 218.04104 | 148.9 |

| [M+K]⁺ | 238.97038 | 138.1 |

| [M+H-H₂O]⁺ | 183.00448 | 122.0 |

| [M+HCOO]⁻ | 245.00542 | 141.7 |

| [M+CH₃COO]⁻ | 259.02107 | 181.5 |

| Data sourced from computational predictions using CCSbase. uni.lu |

Ab Initio Approaches for Thermodynamic and Kinetic Parameters

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to calculate accurate thermodynamic and kinetic parameters for molecules like HFB. nih.gov These methods, such as Hartree-Fock (HF) and more advanced correlated techniques, can provide reliable data on enthalpies of formation, entropies, and heat capacities. researchgate.netscirp.org

For fluorinated alcohols, ab initio calculations are used to determine bond dissociation energies, which are crucial for understanding their stability and reaction pathways. scirp.org By calculating potential energy barriers for internal rotations, these methods also allow for the determination of contributions to entropy and heat capacity. scirp.org Such thermodynamic data are vital for process design and for understanding the environmental fate of these compounds. core.ac.uk For instance, calculations of enthalpies of vaporization, supported by molecular dynamics, suggest that fluorinated alcohols have lower values than their hydrogenated counterparts, which is consistent with a lesser degree of hydrogen bonding. researchgate.net

Table 2: Calculated Thermodynamic Properties for a Fluorinated Ethanol (B145695)

| Property | Value | Method |

| Enthalpy of Formation (kcal·mol⁻¹) | Varies by compound | M06-2X/6-31+g(d,p) |

| Entropy (S°₂₉₈ K in cal·mol⁻¹·K⁻¹) | Varies by compound | M06-2X/6-31+g(d,p) |

| Heat Capacity (Cp(T)) | Varies by compound | M06-2X/6-31+g(d,p) |

| This table illustrates the types of thermodynamic properties calculated for similar fluorinated alcohols using DFT methods, as specific values for HFB were not available in the search results. scirp.org |

Predictive Modeling of Spectroscopic Properties and Intermolecular Associations

Computational chemistry plays a predictive role in understanding the spectroscopic characteristics and intermolecular associations of HFB. By simulating these properties, researchers can interpret experimental spectra and gain a deeper understanding of the molecular-level structures and interactions.

DFT and ab initio methods are used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The calculated spectra for an optimized molecular structure can be compared with experimental data to confirm assignments of vibrational modes. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the structural elucidation of HFB and its complexes. researchgate.net

These models are also essential for studying intermolecular associations. By calculating the interaction energies and geometries of dimers and larger clusters of HFB, it is possible to predict the most stable configurations. These theoretical results can then be correlated with experimental observations from techniques like mass spectrometry, which can detect protonated alcohol clusters, to understand the formation and stability of hydrogen-bonded aggregates in the vapor phase.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for investigating the reaction pathways of this compound at a molecular level. Through methods like Density Functional Theory (DFT), it is possible to model complex reaction mechanisms, identify transient structures known as transition states, and calculate the energy barriers associated with them. This theoretical insight is crucial for understanding the compound's stability, reactivity, and degradation pathways, particularly in atmospheric or combustion environments.

A primary focus of such computational studies is the reaction of fluorinated alcohols with hydroxyl radicals (•OH), which is a key process in their atmospheric degradation. While specific computational studies on the reaction of this compound with •OH are not extensively available in public literature, the mechanisms can be understood by analogy to closely related, well-studied compounds like 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH). These studies reveal the competition between different reaction channels and the energetics that govern them.

Theoretical investigations into the reaction of fluorinated alcohols like CF₃CH₂OH with the hydroxyl radical have identified two main initial pathways. nih.gov These are:

Methylene (B1212753) H-abstraction: The •OH radical abstracts a hydrogen atom from the methylene group (-CH₂-).

Hydroxyl H-abstraction: The •OH radical abstracts the hydrogen atom from the alcohol's hydroxyl group (-OH).

Potential Energy Surface and Reaction Channels

The reaction mechanism is explored by mapping the potential energy surface (PES) for each pathway. DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, are used to locate the geometries of reactants, pre-reaction complexes, transition states, post-reaction complexes, and products. nih.gov

For the analogous CF₃CH₂OH + •OH reaction, computational studies have shown that both H-abstraction channels proceed through the formation of an initial hydrogen-bonded complex, a stable intermediate with lower energy than the separated reactants. nih.gov From this complex, the reaction can proceed over an energy barrier, the transition state, to form a post-reaction complex before dissociating into the final products.

The methylene-H-abstraction channel for CF₃CH₂OH was found to have both an entrance (pre-reaction) and an exit (post-reaction) complex. nih.gov In contrast, the hydroxyl-H-abstraction channel only featured an entrance complex. nih.gov The relative energies of the transition states for these two pathways are critical in determining which reaction is more favorable.

Transition States and Activation Barriers

The transition state represents the highest energy point along the reaction coordinate. Its structure and energy (the activation barrier) dictate the rate of the reaction. For the reaction of CF₃CH₂OH with •OH, calculations have determined the energies for the transition states of both abstraction channels. nih.gov

Below is a table summarizing the calculated energy barriers for the two competing H-abstraction reaction channels for the analogous compound, 2,2,2-trifluoroethanol. These values illustrate the kind of data derived from computational analysis.

Table 1: Calculated Activation Barriers for the Reaction of CF₃CH₂OH with •OH

| Reaction Channel | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Methylene-H-abstraction | MC-QCISD//B3LYP/6-311G(d,p) | 2.9 |

| Hydroxyl-H-abstraction | MC-QCISD//B3LYP/6-311G(d,p) | 2.5 |

Data sourced from a theoretical study on 2,2,2-trifluoroethanol (CF₃CH₂OH), a structural analog of this compound. nih.gov

Kinetic Analysis and Rate Constants

Based on the potential energy surface information, Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) corrections is often used to calculate theoretical rate constants over a wide range of temperatures. nih.gov This analysis reveals the temperature dependence of the competing reaction pathways.

For CF₃CH₂OH, computational results have shown that the two H-abstraction channels are competitive, but their relative importance changes with temperature. nih.gov Below approximately 289 K, the hydroxyl-H-abstraction is the dominant pathway. nih.gov However, above this temperature, the methylene-H-abstraction becomes more significant and is the major reaction channel at higher temperatures. nih.gov This switch is a direct consequence of the different activation energies and pre-exponential factors for the two transition states. The calculated total rate constants were found to be in good agreement with experimental values, validating the computational model. nih.gov

Interactions of 2,2,3,3,4,4,4 Heptafluoro 1 Butanol in Complex Chemical and Biological Systems

Enzyme-Ligand Interactions and Conformational Dynamics

The interaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol with enzymes, particularly dehydrogenases, provides insight into its role as a molecular probe and inhibitor.

This compound acts as a potent inhibitor of horse liver alcohol dehydrogenase (ADH). nih.gov It functions as a competitive inhibitor against the substrate ethanol (B145695), indicating that it binds to the same active site. nih.gov The inhibition constant (Kᵢ), which represents the dissociation constant for the inhibitor, demonstrates a high affinity of heptafluorobutanol for the enzyme. For the wild-type horse liver ADH, the Kᵢ for heptafluorobutanol is 5.3 µM. nih.gov This affinity can be altered by mutations in the enzyme's active site. For instance, the S48T/F93A mutant of the enzyme exhibits a tenfold lower affinity for heptafluorobutanol, with a Kᵢ of 53 µM. nih.gov The inhibitory mechanism relies on the heptafluorobutanol molecule occupying the active site, thereby preventing the binding of the natural substrate, ethanol.

Table 1: Inhibition Constants (Kᵢ) of Heptafluorobutanol for Horse Liver Alcohol Dehydrogenase This interactive table summarizes the inhibition constants for different forms of the enzyme.

| Enzyme Variant | Kᵢ for Heptafluorobutanol (µM) | Inhibition Type |

|---|---|---|

| Wild-Type | 5.3 | Competitive |

The three-dimensional structure of alcohol dehydrogenase is critical for understanding its interaction with inhibitors like heptafluorobutanol. ADH is typically a dimeric or tetrameric enzyme, with each subunit comprising two distinct domains: a catalytic domain and a cofactor-binding domain (which binds NAD⁺/NADH). nih.govresearchgate.net The catalytic domain houses the active site, which contains a catalytic zinc ion essential for the oxidation-reduction reaction. nih.govnih.gov

While a specific crystal structure of ADH complexed with this compound is not detailed in the provided search results, the binding mode can be inferred from studies with analogous inhibitors and the known structure of the active site. nih.govnih.gov The substrate-binding pocket is lined with hydrophobic amino acid residues. nih.gov In the complex, the hydroxyl group of heptafluorobutanol is expected to coordinate directly with the catalytic zinc ion, mimicking the binding of the natural alcohol substrate. The heptafluorobutyl chain would then occupy the hydrophobic pocket of the active site. The unique properties of the fluorinated chain likely influence the specific orientation and strength of binding within this pocket.

Effects on Protein Secondary and Tertiary Structures

Fluorinated alcohols, including heptafluorobutanol, are widely recognized as powerful cosolvents that can significantly alter the secondary and tertiary structures of proteins.

Small organic molecules known as cosolvents can shift the folding/unfolding equilibrium of proteins. nih.govcapes.gov.br Alcohols generally act as denaturants, with their effectiveness increasing with the length of the hydrocarbon chain. nih.gov They disrupt the native tertiary structure by weakening the hydrophobic interactions that are crucial for maintaining the protein's compact, folded state. nih.gov

However, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and heptafluorobutanol have a dual effect. nih.govresearchgate.net While they disrupt tertiary contacts, they are potent stabilizers of secondary structures, particularly α-helices. nih.govresearchgate.net This can lead to a state where the protein loses its specific native fold but adopts a high degree of helical structure. The potency of helix induction increases exponentially with the number of fluorine atoms in the alcohol molecule, suggesting that heptafluorobutanol is a more powerful helix-inducing agent than TFE. nih.gov

The mechanism by which fluorinated alcohols stabilize helices is a subject of ongoing research, with evidence pointing to both indirect and direct interactions. nih.govnih.gov

Indirect Mechanism : One proposed mechanism is that fluorinated alcohols decrease the local dielectric constant of the solvent. nih.gov This would strengthen the electrostatic interactions of the hydrogen bonds between the carbonyl and N-H groups of the peptide backbone, which define the helical structure. nih.gov

Modulation of Lipid Bilayer Properties and Membrane Behavior

The interaction of alcohols with lipid membranes is a critical aspect of their biological activity and toxicity. The toxic effects of alcohols are often linked to their ability to disrupt the structure and function of the phospholipid membrane. nih.gov This disruption is directly related to the hydrophobicity of the alcohol. nih.gov

While direct studies on this compound's effect on lipid bilayers are not prevalent in the search results, its behavior can be inferred from studies on similar molecules like n-butanol. Alcohols partition into the lipid bilayer, and at increasing concentrations, they cause lipid disordering, which leads to an increase in membrane fluidity and permeability. nih.gov

The structure of heptafluorobutanol, with a polar hydroxyl head group and a highly hydrophobic and lipophobic perfluorinated tail, suggests a strong interaction with lipid membranes. It would be expected to insert into the bilayer with its hydroxyl group oriented towards the aqueous phase and its fluorinated tail embedded within the hydrophobic core. The bulky and rigid nature of the fluorinated chain would significantly disrupt the ordered packing of the lipid acyl chains. This disruption would likely lead to a marked increase in membrane fluidity, changes in membrane thickness, and a higher permeability to ions and other small molecules that are normally blocked by an intact membrane. nih.govnih.gov

Table 2: List of Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Perfluoropropyl carbinol | C₄H₃F₇O |

| Ethanol | Ethyl alcohol | C₂H₅OH |

| 2,2,2-Trifluoroethanol | TFE | C₂H₃F₃O |

| n-Butanol | Butan-1-ol | C₄H₁₀O |

| NAD⁺ | Nicotinamide adenine (B156593) dinucleotide (oxidized) | C₂₁H₂₇N₇O₁₄P₂ |

| NADH | Nicotinamide adenine dinucleotide (reduced) | C₂₁H₂₉N₇O₁₄P₂ |

Self-Assembly Processes and Supramolecular Architectures

The unique properties of this compound, arising from its fluorinated tail and hydroxyl headgroup, make it a compelling component in the study of self-assembly. Research has shown that this compound is integral to the formation of thermoreversible gels in conjunction with specific chiral molecules. nih.govacs.orgscispace.com The process of gelation, where low-molecular-mass organogelators (LMOGs) form a network that entraps a solvent, is a clear manifestation of spontaneous self-assembly. scispace.com

In these systems, the gelator molecules, often possessing complex chiral structures, spontaneously organize into fibrillar networks. nih.govacs.orgscispace.com Small-angle neutron scattering (SANS) has been employed to demonstrate the existence of these common fibrillar structures within the gelled media. nih.govacs.orgscispace.com The formation of these architectures is a delicate balance of interactions, where the nature of the solvent plays a critical role. The use of partially fluorinated liquids like this compound presents a unique environment due to their lipophobic and hydrophobic characteristics. nih.govacs.orgscispace.com

Design of Chiral Gelators for Fluorinated Media

The design of molecules capable of gelling fluorinated media is a significant challenge in materials science. A successful approach has involved the synthesis of a family of bis-(α,β-dihydroxy ester)s. nih.govacs.orgscispace.com A crucial design element for these gelators is the presence of stereogenic centers. nih.govacs.orgscispace.com

Studies have demonstrated that the enantiomeric purity of the gelator is essential for the gelation of solvent mixtures containing this compound. acs.org Specifically, chiral nonracemic bis-(α,β-dihydroxy ester)s were found to be effective gelators, while their corresponding racemic counterparts did not form gels and instead precipitated out of the solution. acs.org This highlights the critical role of molecular chirality in directing the self-assembly process within these fluorinated systems. The gelation ability is also sensitive to the structure of the endgroups and the length of the spacer between the headgroups of the gelator molecule. acs.org

| Gelator Type | Observation in Fluorinated Media | Reference |

| Chiral nonracemic bis-(α,β-dihydroxy ester)s | Formed thermoreversible gels | acs.org |

| Racemic bis-(α,β-dihydroxy ester)s | Did not form gels; precipitated | acs.org |

Role of Hydrogen Bonding in Driving Self-Association